3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide
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Overview
Description
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. The structure of this compound includes a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a sulfonamide group, which consists of a sulfonyl functional group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyltetrahydro-2H-pyran-4-amine with sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3,5-dimethyltetrahydro-2H-pyran-4-amine in an organic solvent such as dichloromethane.
- Add a base such as triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.
- Slowly add sulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonic acids, thiols
Substitution: Various substituted sulfonamides
Scientific Research Applications
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, ultimately leading to their death. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby competitively inhibiting its activity.
Comparison with Similar Compounds
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide can be compared with other similar compounds, such as:
3,3-Dimethyltetrahydro-2H-pyran-4-amine: This compound lacks the sulfonamide group and has different chemical properties and applications.
3,3-Dimethyltetrahydro-2H-pyran-4-ol: This compound contains a hydroxyl group instead of a sulfonamide group, leading to different reactivity and uses.
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonic acid: This compound is an oxidized form of the sulfonamide and has distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of the tetrahydropyran ring and the sulfonamide group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H15NO3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
3,5-dimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-5-3-11-4-6(2)7(5)12(8,9)10/h5-7H,3-4H2,1-2H3,(H2,8,9,10) |
InChI Key |
DESFMEVMXCADGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(C1S(=O)(=O)N)C |
Origin of Product |
United States |
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